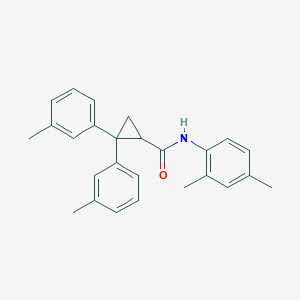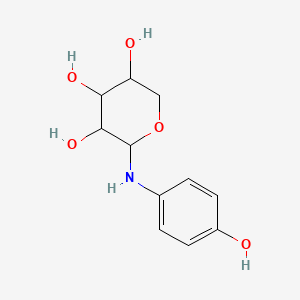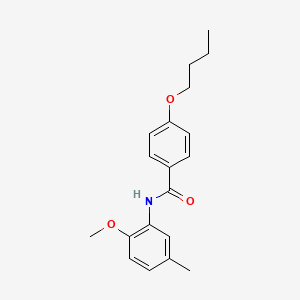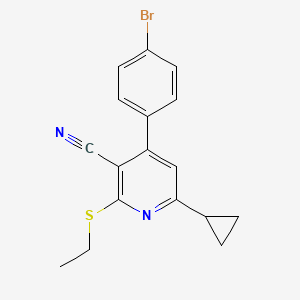![molecular formula C11H15NO5S B5220082 5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)
5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid, also known as Ipratropium bromide, is a medication used to treat chronic obstructive pulmonary disease (COPD) and asthma. It is a bronchodilator that works by relaxing the muscles in the airways, allowing more air to flow into the lungs. In addition to its medical applications, Ipratropium bromide has also been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide works by blocking the action of acetylcholine, a neurotransmitter that causes the muscles in the airways to contract. By blocking the action of acetylcholine, 5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide relaxes the muscles in the airways, allowing more air to flow into the lungs. It also reduces the production of mucus in the airways, which can help to improve breathing.
Biochemical and Physiological Effects
In addition to its medical applications, 5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide has also been extensively studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines that contribute to inflammation in the airways. It has also been shown to have antioxidant effects, reducing the production of reactive oxygen species that can damage cells in the airways.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also stable and has a long shelf life, allowing for easy storage and transport. However, 5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide also has some limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. It also has a short half-life, meaning that it may need to be administered frequently in experiments.
Orientations Futures
There are several future directions for research on 5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide. One area of interest is its potential use in the treatment of other respiratory conditions such as bronchiectasis and cystic fibrosis. Another area of interest is its potential use in combination with other medications for the treatment of COPD and asthma. Additionally, there is ongoing research into the biochemical and physiological effects of 5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide, which may lead to new insights into its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide can be synthesized through a multi-step process starting with 2-methoxybenzoic acid. The acid is first reacted with thionyl chloride to form the acid chloride, which is then reacted with N-isopropyl-N-methylamine to form the corresponding amide. The amide is then reacted with sulfonyl chloride to form the sulfonyl amide, which is finally reacted with bromine to form 5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide.
Applications De Recherche Scientifique
5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide has been extensively studied for its medical applications in the treatment of COPD and asthma. It has been shown to be effective in improving lung function and reducing symptoms such as coughing, wheezing, and shortness of breath. In addition, 5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid bromide has also been studied for its potential use in the treatment of other respiratory conditions such as cystic fibrosis and bronchiectasis.
Propriétés
IUPAC Name |
2-methoxy-5-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7(2)12-18(15,16)8-4-5-10(17-3)9(6-8)11(13)14/h4-7,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFGEJIODQTAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylsulfamoyl-2-methoxy-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)



![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)


![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5220074.png)